(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride
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Overview
Description
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Protection and Functionalization: The amino group is protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted reactions.
Formation of the Ester: The carboxylic acid group is esterified to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. This selective binding can modulate enzyme activity, inhibit or activate receptors, and alter cellular processes .
Comparison with Similar Compounds
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride can be compared with similar compounds such as:
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid: This compound uses a Boc protecting group instead of CBZ, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the CBZ protecting group, which provides distinct advantages in certain synthetic applications.
Properties
Molecular Formula |
C14H19ClN2O4 |
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Molecular Weight |
314.76 g/mol |
IUPAC Name |
4-O-benzyl 2-O-methyl (2S,4R)-1-aminopyrrolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1 |
InChI Key |
PFCOQTJICFPBJX-LYCTWNKOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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